N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide” is a chemical compound . It is an organic intermediate with borate and sulfonamide groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the quaternization reactions of nicotinamide, with different electrophiles such as methyl iodide and substituted 2-bromoacetophenones, have been carried out by conventional synthesis and under microwave irradiation in absolute ethanol and acetone .Molecular Structure Analysis
The molecular formula of “N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide” is C13H12N2O2 . The structure of similar compounds has been confirmed by IR, 1H- and 13C-NMR spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be synthesized and tested for its efficacy against a range of viral pathogens, contributing to the development of new antiviral medications.
Anti-inflammatory Properties
The indole nucleus, found in various bioactive compounds, has demonstrated anti-inflammatory effects. Given that inflammation is a common pathway in many diseases, the compound could be explored for its utility in treating inflammatory conditions. Research could focus on its mechanism of action and therapeutic potential in comparison to existing anti-inflammatory agents .
Anticancer Applications
Compounds with an indole core have been associated with anticancer activities. The ability to bind with high affinity to multiple receptors makes them valuable in cancer research. N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide could be investigated for its potential to inhibit cancer cell growth and induce apoptosis in various cancer cell lines .
Antioxidant Effects
Indole derivatives are known for their antioxidant properties, which play a crucial role in protecting cells from oxidative stress. The compound could be studied for its capacity to scavenge free radicals and its effectiveness in preventing oxidative damage, which is implicated in numerous chronic diseases .
Antimicrobial Activity
The structural framework of indole is present in many compounds with antimicrobial activity. Research into N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide could uncover its potential as a new antimicrobial agent, possibly effective against a spectrum of bacterial and fungal pathogens .
Antidiabetic Potential
Indole scaffolds have been found in drugs that exhibit antidiabetic effects. Investigating the subject compound for its ability to modulate blood glucose levels and its mechanism of action could lead to the development of novel treatments for diabetes .
Safety and Hazards
The safety data sheet for “N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-27-19-7-3-2-6-16(19)21-12-18(25)17-11-15(8-9-20(17)28-21)24-22(26)14-5-4-10-23-13-14/h2-13H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKIJTVJEYTVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.